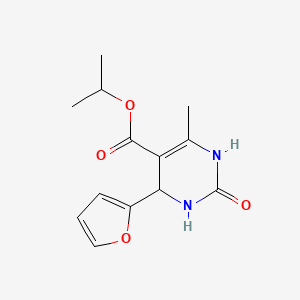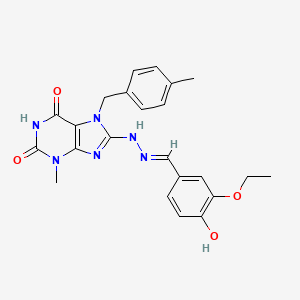![molecular formula C20H25NO2 B2888498 1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine CAS No. 2418726-47-1](/img/structure/B2888498.png)
1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine, also known as MP-PPE, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. MP-PPE is an aziridine-based compound that exhibits unique chemical and biological properties, making it a promising candidate for the development of new drugs and therapies.
Mechanism of Action
The mechanism of action of 1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cell growth. 1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine has also been shown to inhibit the activity of certain protein kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of inflammation and cell growth, the induction of apoptosis (programmed cell death), and the modulation of immune function. 1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine in lab experiments include its unique chemical and biological properties, which make it a promising candidate for the development of new drugs and therapies. However, there are also limitations to using 1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine in lab experiments, including the complex synthesis process and the potential for toxicity at high doses.
Future Directions
There are several future directions for research on 1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine, including the development of new drugs and therapies based on its unique chemical and biological properties. Other areas of research include the elucidation of its mechanism of action, the identification of new targets for its activity, and the optimization of its synthesis process. Additionally, further studies are needed to evaluate the safety and efficacy of 1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine in preclinical and clinical trials.
Synthesis Methods
The synthesis of 1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine involves several steps, starting with the reaction of 4-phenylmethoxyphenol with epichlorohydrin to form a chlorohydrin intermediate. This intermediate is then reacted with 2-methylpropylamine and sodium hydroxide to form the final product, 1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine. The synthesis of 1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine is a complex process that requires careful attention to detail and precise control of reaction conditions.
Scientific Research Applications
1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine has been the subject of extensive scientific research due to its potential applications in the field of medicine. Studies have shown that 1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine exhibits a range of biological activities, including anti-inflammatory, anti-tumor, and anti-cancer properties. 1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine has also been shown to have potential applications in the treatment of neurodegenerative diseases and other conditions that affect the central nervous system.
properties
IUPAC Name |
1-(2-methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-16(2)12-21-13-18(21)15-23-20-10-8-19(9-11-20)22-14-17-6-4-3-5-7-17/h3-11,16,18H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USAWJSPVJPONDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC1COC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzo[d]thiazol-2-yl(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone](/img/structure/B2888417.png)
![N-Benzo[3,4-D]1,3-dioxolen-5-YL-N-(2-furylmethyl)-2-methylpropanamide](/img/structure/B2888420.png)
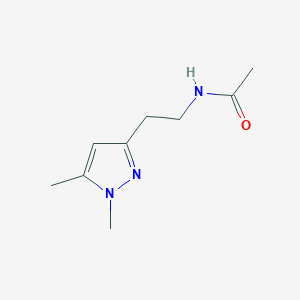
![1-(2,5-difluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2888422.png)
![[(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanamine;hydrochloride](/img/structure/B2888423.png)
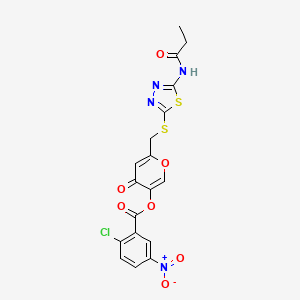
![N-cyclopentyl-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2888425.png)
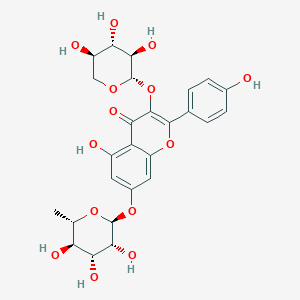
![1-Amino-7,7-dimethylbicyclo[2.2.1]heptan-2-one;hydrochloride](/img/structure/B2888427.png)
![tert-Butyl (8-azabicyclo[3.2.1]octan-3-yl)(methyl)carbamate hydrochloride](/img/structure/B2888430.png)
